molecular formula C20H46Cl2N2O4 B15180676 N,N'-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride CAS No. 85117-90-4

N,N'-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride

Cat. No.: B15180676
CAS No.: 85117-90-4
M. Wt: 449.5 g/mol
InChI Key: SRLABNGABZFTJO-UHFFFAOYSA-L
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Description

N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride is a chemical compound with the molecular formula C20H46Cl2N2O4 and a molecular weight of 449.49624 g/mol . This compound is known for its unique structure, which includes two quaternary ammonium groups connected by a hexane chain, each bearing two hydroxypropyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride typically involves the reaction of hexane-1,6-diamine with bis(2-hydroxypropyl)methylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of intermediate amines, which are subsequently quaternized to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a cGMP (current Good Manufacturing Practice) synthesis workshop to meet the stringent quality standards required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.

    Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.

    Medicine: Studied for its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Industry: Utilized in the formulation of disinfectants and sanitizers for its antimicrobial properties

Mechanism of Action

The mechanism of action of N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride primarily involves the disruption of cell membranes. The quaternary ammonium groups interact with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Hexane-1,6-diylbis(bis(2-hydroxypropyl)methylammonium) dichloride is unique due to its specific combination of hydroxypropyl groups and quaternary ammonium groups, which confer distinct chemical and biological properties. This combination makes it particularly effective as a phase transfer catalyst and antimicrobial agent, distinguishing it from other similar compounds .

Properties

CAS No.

85117-90-4

Molecular Formula

C20H46Cl2N2O4

Molecular Weight

449.5 g/mol

IUPAC Name

6-[bis(2-hydroxypropyl)-methylazaniumyl]hexyl-bis(2-hydroxypropyl)-methylazanium;dichloride

InChI

InChI=1S/C20H46N2O4.2ClH/c1-17(23)13-21(5,14-18(2)24)11-9-7-8-10-12-22(6,15-19(3)25)16-20(4)26;;/h17-20,23-26H,7-16H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

SRLABNGABZFTJO-UHFFFAOYSA-L

Canonical SMILES

CC(C[N+](C)(CCCCCC[N+](C)(CC(C)O)CC(C)O)CC(C)O)O.[Cl-].[Cl-]

Origin of Product

United States

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